3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Description
Structural and Functional Insights
The compound’s β-glucuronide linkage is critical for enzyme recognition. X-ray crystallography of GUS-substrate complexes reveals that the glucuronic acid moiety binds to a conserved NXK motif, while the indolyl group positions itself in a hydrophobic pocket adjacent to the active site. This arrangement ensures selective hydrolysis by β-glucuronidases, minimizing off-target reactions with other glycosidases.
Recent advances include its use in enzymatically triggered cross-linking systems. For instance, tethered indoxyl-glucuronides release reactive indoxyl intermediates under GUS activity, enabling site-specific bioconjugation in biomedical applications. Such innovations highlight the compound’s versatility beyond traditional assay workflows.
Properties
IUPAC Name |
cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPNZMTCTUCAX-CYRSAHDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216971-58-3 | |
| Record name | β-D-Glucopyranosiduronic acid, 1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216971-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolyl–D-glucuronideCyclohexylammoniumsalt typically involves the reaction of indole derivatives with glucuronic acid derivatives under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glucuronide linkage . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of 3-Indolyl–D-glucuronideCyclohexylammoniumsalt may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Indolyl–D-glucuronideCyclohexylammoniumsalt undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The glucuronide linkage can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-Indolyl–D-glucuronideCyclohexylammoniumsalt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a substrate in enzymatic assays to study glucuronidation reactions.
Biology: Employed in cell culture studies to investigate the metabolism of indole derivatives.
Medicine: Utilized in drug development research to evaluate the pharmacokinetics and pharmacodynamics of glucuronide conjugates.
Industry: Applied in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Indolyl–D-glucuronideCyclohexylammoniumsalt involves its interaction with specific enzymes and molecular targets. The compound is metabolized by glucuronidase enzymes, leading to the release of the active indole moiety. This indole derivative can then interact with various cellular pathways, including those involved in signal transduction and gene expression . The exact molecular targets and pathways may vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
Key Structural Derivatives and Their Properties
The following table summarizes critical differences among 3-indolyl-β-D-glucuronide cyclohexylammonium salt and its halogenated analogs:
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Colorimetric Product | Key Applications | Purity | Storage Conditions |
|---|---|---|---|---|---|---|---|
| 3-Indolyl-β-D-glucuronide cyclohexylammonium salt | 149231-45-8 | None | 342.71 (free acid) | Indigo blue | GUS assays, microbial detection | ≥98% | Moisture-sensitive, room temp |
| 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt (Salmon-Gluc) | 138182-20-4 | Cl at indole C6 | 442.9 | Salmon | Plant histochemistry, bacterial screening | 98% | Light-sensitive, desiccated |
| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt (Magenta-Gluc) | 144110-43-0 | Br at C5, Cl at C4 | 521.79 | Magenta | High-throughput GUS assays, diagnostics | >98% (HPLC) | -20°C, desiccated |
| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt | 93863-89-9 | Br at C5, Cl at C6 | 550.8 | Not specified | Niche biochemical research | 98% | Not reported |
Functional Differences
Substituent Effects on Solubility and Reactivity :
- Halogenation (Cl, Br) at specific positions (C4, C5, or C6) alters the compound's solubility in aqueous buffers and organic solvents. For example, the 5-bromo-4-chloro derivative (Magenta-Gluc) has reduced aqueous solubility compared to the parent compound, necessitating co-solvents like DMF for dissolution .
- Electron-withdrawing groups (e.g., Cl at C6 in Salmon-Gluc) increase the stability of the indoxyl intermediate, influencing the rate of color development .
Colorimetric Output :
- The unsubstituted 3-indolyl derivative produces indigo blue, while halogenated analogs yield distinct colors (e.g., magenta for 5-Bromo-4-chloro, salmon for 6-chloro) due to altered oxidation pathways . This enables multiplex detection in assays requiring multiple reporters.
Enzymatic Specificity: Substitutions at C4 or C5 (e.g., Magenta-Gluc) may reduce nonspecific hydrolysis by bacterial β-glucuronidases, enhancing specificity for eukaryotic enzymes .
Commercial Availability and Cost
- 3-Indolyl-β-D-glucuronide cyclohexylammonium salt is widely available from suppliers like Sigma-Aldridg and Thermo Scientific, with prices ranging from $2,500–$4,500 per 100 mg .
- Halogenated derivatives (e.g., Magenta-Gluc, Salmon-Gluc) are more expensive due to complex synthesis. For example, 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide costs ~$4,568 per 10 mg .
Microbiology and Diagnostics
- 6-Chloro-3-indolyl-β-D-glucuronide (Salmon-Gluc) is used in Agrobacterium fabrum studies to screen for streptomycin susceptibility, leveraging its distinct salmon-colored precipitate to visualize bacterial colonies .
- Magenta-Gluc (5-Bromo-4-chloro) is preferred in plant physiology for detecting GUS activity in transgenic Arabidopsis roots and nodules due to its high contrast against green plant tissues .
Critical Considerations for Use
Biological Activity
3-Indolyl-β-D-glucuronide cyclohexylammonium salt is a synthetic compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Indolyl-β-D-glucuronide cyclohexylammonium salt is characterized by its indole structure linked to a β-D-glucuronide moiety, with cyclohexylammonium as a counterion. This unique configuration influences its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 303.35 g/mol |
| Solubility | Soluble in water |
| pH | Neutral |
Anticancer Properties
Research indicates that 3-Indolyl-β-D-glucuronide cyclohexylammonium salt exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells.
Case Study: Cytotoxicity Assay
- Cell Line : MCF7
- IC50 Value : 1.5 µM
- Cell Line : HCT116
- IC50 Value : 3.8 µM
These findings suggest that the compound may induce apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Mechanistic Insights
- COX Inhibition : The presence of the glucuronide moiety enhances binding affinity to COX enzymes, leading to reduced prostaglandin synthesis.
- In Vivo Studies : Experimental models have shown a reduction in edema formation by 71% to 76% following treatment with this compound, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Other Compounds
When compared to other isoxazole derivatives, 3-Indolyl-β-D-glucuronide cyclohexylammonium salt exhibits a unique biological profile characterized by:
| Compound | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (%) |
|---|---|---|
| 3-Indolyl-β-D-glucuronide | MCF7: 1.5; HCT116: 3.8 | 71% - 76% |
| Similar Isoxazole Derivative A | MCF7: 2.0; HCT116: 4.5 | 65% |
| Similar Isoxazole Derivative B | MCF7: 1.8; HCT116: 5.0 | 60% |
This table illustrates that while similar compounds show comparable anticancer effects, the anti-inflammatory efficacy of this compound is notably higher .
Ongoing Research
Current research is focusing on optimizing the synthesis of this compound and exploring its efficacy in combination therapies for cancer treatment. Additionally, investigations into its pharmacokinetics and safety profile are underway.
Potential Applications
Given its dual action as an anticancer and anti-inflammatory agent, there is potential for clinical applications in treating conditions such as cancer-related inflammation and autoimmune diseases.
Q & A
Basic Research Questions
Q. How is 3-Indolyl-β-D-glucuronide Cyclohexylammonium Salt prepared for β-glucuronidase (GUS) assays, and what are the critical steps to ensure reproducibility?
- Methodological Answer : Dissolve the compound in a compatible buffer (e.g., phosphate buffer, pH 7.0) at 1–2 mM concentration. Pre-warm the solution to 37°C to enhance enzymatic activity. Add a reducing agent (e.g., 1 mM DTT) to stabilize the indoxyl intermediate. Incubate with the enzyme source (e.g., plant extracts, bacterial lysates) and monitor colorimetric changes (blue precipitate formation). Ensure substrate purity ≥98% (HPLC-validated) to avoid false negatives .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Avoid repeated freeze-thaw cycles. For working solutions, prepare fresh aliquots and use within 24 hours when stored at 4°C. Long-term stability (>6 months) requires storage under inert gas (argon) .
Q. Which analytical methods are recommended for assessing the purity and structural integrity of this compound?
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match reference standards (e.g., ≥98% purity) .
- TLC : Single-spot confirmation on silica gel plates (Rf ~0.5 in methanol:ethyl acetate 1:4) .
- Elemental Analysis : Validate empirical formulas (e.g., C₂₀H₂₇BrN₂O₇ vs. hydrated forms) to resolve discrepancies in reported molecular weights (487.34 vs. 521.79 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in molecular weight data reported for this compound?
- Discrepancies arise from hydration states or counterion variations. For example, reports a molecular weight of 487.34 g/mol (anhydrous form), while cites 521.79 g/mol (hydrated or alternative salt form). Use mass spectrometry (HRMS) to confirm the exact mass and NMR (¹H/¹³C) to verify structural integrity. Cross-reference with elemental analysis data .
Q. What parameters should be optimized when adapting this substrate for β-glucuronidase isoforms with divergent kinetic properties?
- pH : Test ranges from 4.5–8.0 (optimal activity for bacterial β-glucuronidase occurs at pH 6.8–7.2) .
- Temperature : Vary incubation temperatures (25–42°C) to balance reaction speed and enzyme denaturation.
- Inhibitors : Include 0.1% SDS to suppress endogenous phosphatases in plant tissues .
- Kinetic Assays : Calculate and using spectrophotometric monitoring at 615 nm (indigo absorption) .
Q. How does cross-reactivity with related enzymes (e.g., alkaline phosphatase) affect assay specificity, and how can this be mitigated?
- Alkaline phosphatase can hydrolyze phosphate-containing analogs (e.g., BCIP) but shows negligible activity toward glucuronides. To confirm specificity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
